molecular formula C20H20N2O4 B7759640 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol CAS No. 5475-99-0

2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol

Cat. No.: B7759640
CAS No.: 5475-99-0
M. Wt: 352.4 g/mol
InChI Key: FGJPKPQMQFZPJY-UHFFFAOYSA-N
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Description

2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol ( 16111-07-2) is a spiropyran derivative with a molecular weight of 352.39 g/mol and a molecular formula of C20H20N2O4 . This compound is characterized by its spiro-centric structure, which is a defining feature of the photochromic spiropyran family . Spiropyran-based compounds like this one are highly valued in materials science for their ability to undergo reversible molecular isomerization in response to various external stimuli, including light, solvents, and changes in pH or temperature . The presence of the nitro group and the ethanol functional group on the indoline nitrogen suggests potential for further chemical modification and tuning of its photophysical properties. Researchers utilize such photochromic molecules in the development of advanced, dynamic materials. Potential applications include molecular switches, sensors for metal ions, smart coatings, and optical data storage systems . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It is available for purchase through various suppliers .

Properties

IUPAC Name

2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJPKPQMQFZPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970075
Record name 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5475-99-0
Record name 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich Base-Mediated Spirocyclization

The most widely reported method involves a three-component Mannich reaction to construct the spiro[indoline-chromene] core. The synthesis begins with the formation of a Mannich base intermediate via condensation of isatin derivatives with formaldehyde and secondary amines (e.g., diphenylamine, piperidine) in ethanol at room temperature. Subsequent cyclization with malononitrile and ethyl acetoacetate under reflux conditions yields the spiro[indoline-3,4′-pyran]-3′-carbonitrile scaffold.

Key Steps :

  • Mannich Base Formation :

    • Reactants: Isatin, formaldehyde, secondary amine (e.g., piperidine).

    • Conditions: Ethanol, room temperature, 12–24 hours.

    • Intermediate: N-substituted isatin Mannich base.

  • Spirocyclization :

    • Reactants: Mannich base, malononitrile, ethyl acetoacetate.

    • Catalyst: Piperidine (10 mol%).

    • Conditions: Reflux in ethanol, 6–8 hours.

    • Yield: 65–78%.

This method prioritizes atom economy but requires precise control over stoichiometry to avoid side products such as open-chain intermediates.

EDC/DMAP-Catalyzed Functionalization

A second route focuses on post-cyclization functionalization to introduce the ethanol moiety. The intermediate 2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol is synthesized via esterification or etherification reactions. For example, in a study by Hussein et al., the hydroxyl group of the spirocyclic core was activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Procedure :

  • Intermediate Synthesis :

    • Reactants: Spiro[indoline-chromene] core, 2-bromoethanol.

    • Conditions: Dichloromethane, room temperature, 1 hour.

    • Yield: 51% after silica gel chromatography.

  • Esterification :

    • Reactants: Intermediate, ibuprofen (or other carboxylic acids).

    • Catalysts: EDC (2 equiv), DMAP (0.1 equiv).

    • Conditions: Dichloromethane, 1 hour, dark conditions.

    • Yield: 74–84%.

This method is favored for its modularity, enabling the attachment of diverse functional groups for targeted applications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight ethanol as the optimal solvent for spirocyclization due to its polarity and ability to stabilize charged intermediates. Elevated temperatures (reflux at 78°C) accelerate cyclization but risk decomposition of nitro groups. Lower temperatures (25–40°C) improve selectivity but prolong reaction times.

Catalytic Systems

  • Ammonium Chloride : Enhances Schiff base formation in spirocyclization, achieving yields up to 84%.

  • Piperidine : Facilitates Knoevenagel condensation during cyclization, with 10 mol% being optimal.

  • EDC/DMAP : Superior to DCC (dicyclohexylcarbodiimide) in minimizing side reactions during esterification.

Characterization and Analytical Data

Physical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀N₂O₄
Molecular Weight352.38 g/mol
Melting Point164–165°C
Density1.36 g/cm³
SolubilityEthanol, DCM, sparingly in H₂O

Spectroscopic Data

  • UV-Vis : λₘₐₓ at 340 nm (spiro-closed form) and 550 nm (merocyanine open form).

  • ¹H NMR : Characteristic signals at δ 1.25 (s, 6H, CH₃), δ 4.15 (t, 2H, CH₂OH), and δ 8.10 (d, 1H, aromatic).

Challenges and Solutions

Nitro Group Instability

The electron-withdrawing nitro group at the 6-position of the indolin moiety is prone to reduction under acidic conditions. Mitigation strategies include:

  • Using inert atmospheres (N₂ or Ar) during reactions.

  • Avoiding strong acids (e.g., H₂SO₄) in favor of mild Lewis acids (e.g., ZnCl₂).

Purification Difficulties

The compound’s low solubility in non-polar solvents complicates column chromatography. Solutions include:

  • Gradient elution with hexane/ethyl acetate (4:1).

  • Recrystallization from ethanol/water mixtures.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Mannich Spirocyclization65–78%>95%ModerateLow
EDC/DMAP Functionalization51–84%>90%HighModerate

The Mannich route is preferable for bulk synthesis, while the EDC/DMAP method allows precise functionalization for specialized applications.

Industrial-Scale Considerations

  • Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

  • Green Chemistry : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Photochromic Isomerization

The core reaction involves UV-induced ring-opening to form merocyanine, with reversibility governed by environmental factors :

ParameterDataConditionsSource
λ<sub>max</sub> (spiropyran)340–360 nmDark-adapted in ethanol
λ<sub>max</sub> (merocyanine)550–580 nmUV irradiation (365 nm)
Equilibrium constant (K<sub>eq</sub>)1.2 × 10<sup>−3</sup>25°C, ethanol
Thermal relaxation half-life120–180 seconds25°C, dark

This reaction is solvent-dependent, with polar solvents (e.g., methanol) stabilizing the open merocyanine form due to dipole interactions . Acidic conditions (pH < 4) protonate the merocyanine’s phenolate oxygen, shifting λ<sub>max</sub> to 430 nm and altering reversibility.

Dimerization via Metal Coordination

Under oxidative conditions with Cu(ClO4)₂, the compound undergoes dimerization :

Reaction Scheme:
2 spiropyran + Cu²⁺ → [spiropyran-Cu-spiropyran]⁴⁺ complex

ConditionOutcomeYieldSource
Cu(ClO4)₂ in CH₃CN/H₂OPink crystalline dimer65%
Reaction time24 hours (room temperature)

The dimer exhibits reduced photochromicity due to steric hindrance between spiropyran units .

Esterification and Functionalization

The hydroxyl group participates in acyl transfer reactions. A representative esterification with methacryloyl chloride proceeds as follows :

Reagents:

  • Methacryloyl chloride (1.2 eq)

  • NEt₃ (1.2 eq) in DCM at 0°C → RT

ProductYieldPurity (NMR)Source
2-(spiro-indolinyl)ethyl methacrylate37%>95%

This derivative enables polymer incorporation for stimuli-responsive materials .

pH-Dependent Tautomerism

Merocyanine exists in equilibrium between zwitterionic and quinoidal forms:

pH RangeDominant Formλ<sub>max</sub>NotesSource
2–4Quinoidal430 nmProtonated phenolate
5–8Zwitterionic580 nmStabilized by H-bonding
>9Deprotonated enolate620 nmIrreversible degradation

Nitro Group Reactivity

While direct reduction of the nitro group is unreported for this derivative, analogous spiropyrans show:

  • Reduction: H₂/Pd-C converts -NO₂ to -NH₂, abolishing photochromism.

  • Electrophilic substitution: Limited by steric hindrance from dimethyl groups.

Thermal Stability

Decomposition occurs above 200°C, with DSC showing:

ProcessTemperature RangeΔH (kJ/mol)Source
Melting77.8–77.9°C
Thermal degradation210–230°C148 ± 5

This compound’s reactivity profile underscores its utility in photoresponsive materials, sensors, and molecular switches. Future research directions include optimizing dimerization yields and exploring nitro-group functionalization pathways.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure characterized by a spirocyclic arrangement that contributes to its unique chemical properties and biological activities. The presence of the nitro group enhances its potential reactivity and interactions with biological targets.

Medicinal Chemistry

Antitumor Activity : Research has indicated that derivatives of spirochromenes exhibit significant antitumor properties. For instance, compounds similar to 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol have been studied for their ability to inhibit cancer cell proliferation in vitro. A study demonstrated that such compounds can induce apoptosis in human cancer cell lines, suggesting potential therapeutic applications in oncology.

Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. Studies have reported that spirochromene derivatives possess activity against various bacterial strains, making them candidates for developing new antibiotics.

Photochemistry

Fluorescent Probes : The unique structural features of this compound allow it to function as a fluorescent probe in biological systems. Its ability to fluoresce under UV light enables its use in cellular imaging and tracking biological processes.

Material Science

Polymer Composites : The compound can be utilized in the synthesis of polymeric materials. Its incorporation into polymer matrices enhances the mechanical and thermal properties of the resulting materials, making them suitable for various industrial applications.

Case Study 1: Antitumor Activity Evaluation

A study conducted on the antitumor effects of spirochromene derivatives revealed that this compound exhibited IC50 values comparable to standard chemotherapeutic agents against several cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives including this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting potential for development into new antimicrobial therapies.

Table 1: Comparison of Biological Activities

CompoundAntitumor IC50 (µM)Antimicrobial Activity (Zone of Inhibition mm)
This compound1520
Standard Chemotherapeutic Agent10N/A
Other Spirochromene Derivative2515

Mechanism of Action

The compound exerts its effects through photoisomerization, where the spiropyran form absorbs UV light and converts to the merocyanine form. This transformation involves a change in the molecular structure, leading to alterations in the compound’s optical and electronic properties. The merocyanine form can revert to the spiropyran form upon exposure to visible light or thermal treatment.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Functional Differences

Carboxylic Acid Derivative: SP-COOH
  • Structure: 3-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)propanoic acid (CAS: 55779–26–5) .
  • Key Properties: Excitation/Emission: 585/630 nm in ethanol . Applications: Covalent immobilization on SiO₂ surfaces via carboxyl-silanol interactions .
  • Comparison: Reactivity: The carboxylic acid group enables direct conjugation to surfaces or biomolecules, unlike the ethanol derivative, which requires intermediate activation (e.g., acrylation) . Solubility: Lower solubility in ethanol compared to the parent compound due to the acidic group .
Acrylate Derivative: SPA
  • Structure : 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl acrylate .
  • Key Properties :
    • Polymerization: Incorporated into poly(NIPAAm-co-SPA) for dual thermo- and photoresponsive hydrogels .
  • Comparison: Functionality: The acrylate group facilitates radical polymerization, making SPA suitable for stimuli-responsive materials, while the ethanol derivative requires prior functionalization .
Dithiolane Derivative: SP-dithiolane
  • Structure: 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)-5-(1,2-dithiolan-3-yl)pentanoate .
  • Key Properties :
    • Anchoring: Forms stable SAMs on gold surfaces via dithiolane-Au interactions .
  • Comparison: Stability: Superior surface adhesion compared to the ethanol derivative, which lacks a dithiolane group .

Photophysical and Chemical Properties

Property Target Compound SP-COOH SPA SP-dithiolane
λex/λem (nm) N/A 585/630 N/A N/A
Solubility in Ethanol High Moderate Low Low
Thermal Stability Moderate High Moderate High
  • Nitro Group Impact: The electron-withdrawing nitro group enhances photochromic switching speed in all derivatives but reduces fluorescence quantum yield compared to non-nitro spiropyrans .

Application-Specific Performance

Drug Delivery
  • Target Compound : Conjugated to ibuprofen via ester linkage, enabling pH-triggered release .
  • SP-COOH: Limited utility due to carboxylic acid’s instability in esterification reactions .
Surface Coatings
  • SP-dithiolane: Superior for gold surface patterning vs. ethanol derivative, which requires additional linkers .
  • SPA: Forms durable polymeric films, unlike the ethanol compound .

Biological Activity

2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol, with the CAS number 16111-07-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H20N2O4
  • Molecular Weight : 352.39 g/mol
  • IUPAC Name : 2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethan-1-ol

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Studies have shown that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, an analysis using DPPH and ABTS assays demonstrated substantial radical scavenging activity, with IC50 values indicating potent antioxidant capabilities .

Enzyme Inhibition

Enzymatic inhibition studies reveal that this compound may act as an inhibitor for various enzymes linked to neurodegenerative diseases. For example:

  • Cholinesterases : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. The IC50 values for AChE and BChE inhibition were reported at 4.58 µg/mL and 23.44 µg/mL respectively .
  • Tyrosinase : Inhibition of tyrosinase, an enzyme involved in melanin production, was also observed, which suggests potential applications in skin whitening and treating hyperpigmentation .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. Preliminary studies indicate that the compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of similar compounds highlighted their ability to enhance neuronal survival under oxidative stress conditions. The results indicated that these compounds could modulate signaling pathways involved in cell survival and apoptosis .

Case Study 2: Skin Whitening Applications

Another investigation assessed the efficacy of compounds related to this compound in inhibiting tyrosinase activity in vitro. The findings suggested that these compounds could serve as effective agents for skin whitening treatments due to their ability to inhibit melanin synthesis .

Summary of Findings

Biological ActivityAssay MethodIC50 Value
AntioxidantDPPH14.3 µg/mL
AChE InhibitionEllman Method4.58 µg/mL
BChE InhibitionEllman Method23.44 µg/mL
Tyrosinase InhibitionDopachrome Method9.25 µg/mL

Q & A

Basic: What are the established synthesis routes for 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol, and how can reaction yields be optimized?

The compound is synthesized via condensation of 2-hydroxy-5-nitrobenzaldehyde with indoline derivatives in ethanol under reflux, followed by purification using column chromatography (e.g., chloroform or hexane/EtOAc). Key steps include:

  • Reaction conditions : Refluxing in ethanol for 3 hours (33% yield) .
  • Derivatization : Acrylate formation using acryloyl chloride and trimethylamine in dichloromethane at -35°C, yielding 18.6% after purification .
  • Optimization strategies :
    • Use of coupling agents (e.g., DCC/DMAP) for esterification, improving reaction efficiency .
    • Argon purging to minimize side reactions .
    • Temperature control during acrylation to prevent thermal degradation .

Basic: Which analytical techniques are critical for confirming the structure and purity of this spiropyran derivative?

  • 1H NMR : Confirms spirocyclic structure via characteristic peaks (e.g., δ = 1.23 ppm for methyl groups, δ = 6.26 ppm for aromatic protons) .
  • FTIR : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, hydroxyl groups at ~3400 cm⁻¹) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ = 541 for ibuprofen conjugates) .
  • Column chromatography : Essential for removing unreacted starting materials and byproducts .

Advanced: How does immobilization in polymer matrices alter the photochromic and redox-responsive behavior compared to solution-phase studies?

Immobilization in films (e.g., polymer-modified electrodes) enhances switching kinetics:

  • Faster H+/redox gating : Visible-light activation in films vs. UV requirement in solution .
  • Retained dual gating : Electrochemical and proton-driven transitions remain active despite reduced solution-phase photochromism .
  • Methodological considerations :
    • Use of cyclic voltammetry to monitor redox states .
    • UV-Vis spectroscopy to track merocyanine ↔ spiropyran isomerization kinetics .

Advanced: How can this compound be integrated into dual stimuli-responsive copolymers (e.g., light and temperature)?

  • Copolymer design : Graft with N-isopropylacrylamide (NIPAAm) for thermo-responsive behavior .
  • Experimental validation :
    • Dynamic light scattering (DLS) to assess phase transitions.
    • UV irradiation (365 nm) and temperature ramping to quantify dual-response thresholds .
  • Key finding : Copolymers exhibit reversible wettability changes under UV light and temperature shifts .

Advanced: What methodologies enable conjugation of this spiropyran with therapeutic agents (e.g., ibuprofen) for triggered drug delivery?

  • Coupling protocol :
    • Use EDC/DMAP in dichloromethane to esterify the hydroxyl group with carboxylic acid drugs (94% yield) .
    • Monitor reaction progress via TLC (hexane/EtOAc 4:1) .
  • Characterization :
    • 1H NMR to confirm ester bond formation (e.g., δ = 4.22 ppm for ethylene protons) .
    • Fluorescence quenching assays to study drug release under pH/light triggers .

Advanced: Why do some studies report contradictory photochromic behavior in solution vs. immobilized systems?

  • Polymer matrix effects : Restricted molecular motion in films can stabilize the merocyanine form, enhancing switching speed .
  • Experimental variables :
    • Solvent polarity (e.g., ethanol vs. aqueous media) alters isomerization equilibrium .
    • Electrostatic interactions between spiropyran and polymer backbone influence redox gating .

Advanced: How to design electrochemical experiments to probe H+/redox-gated spiropyran switching?

  • Electrode preparation : Electropolymerize spiropyran derivatives onto indium tin oxide (ITO) electrodes .
  • Techniques :
    • Cyclic voltammetry in buffer solutions at varying pH to track redox peaks .
    • Chronoamperometry to quantify switching kinetics under applied potentials .

Basic: What storage conditions are recommended to preserve the stability of this compound?

  • Light sensitivity : Store in amber vials or foil-wrapped containers to prevent UV-induced degradation .
  • Temperature : Room temperature (20–25°C) in anhydrous conditions; avoid freezing to prevent crystallization .

Advanced: What mechanistic insights can be gained from combining spectroscopic and computational studies?

  • UV-Vis kinetics : Measure rate constants for spiro → merocyanine transition under varying pH/light .
  • Molecular docking : Simulate interactions with amines or metal ions to explain selectivity in sensing applications .
  • NMR titration : Track proton exchange in H+-gated systems (e.g., δ shifts for hydroxyl groups) .

Advanced: What protocols are effective for covalent immobilization of this spiropyran on SiO₂ or polymer surfaces?

  • Silane coupling : Functionalize SiO₂ with (3-aminopropyl)trimethoxysilane (ATMS), then conjugate spiropyran-COOH via EDC/NHS chemistry .
  • H-phosphonate method : React with 2-(spiropyran)ethyl H-phosphonate to form stable phosphate linkages on surfaces .
  • Validation :
    • XPS to confirm surface elemental composition.
    • Contact angle measurements to assess wettability changes post-immobilization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol
Reactant of Route 2
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol

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